Hexyl tiglate

Descripción

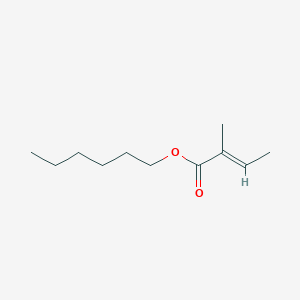

Structure

3D Structure

Propiedades

IUPAC Name |

hexyl but-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O2/c1-3-5-6-7-9-12-10(11)8-4-2/h4,8H,3,5-7,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZNHUHNWGVUEAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC(=O)C=CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5066455 | |

| Record name | 2-Butenoic acid, hexyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5066455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19089-92-0, 16930-96-4 | |

| Record name | Hexyl 2-butenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19089-92-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Butenoic acid, hexyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5066455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexyl crotonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.255 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of Hexyl Tiglate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties and structural attributes of hexyl tiglate. The information is curated for professionals in research, scientific, and drug development fields, with a focus on delivering precise, data-driven insights. All quantitative data is presented in structured tables for ease of comparison, and key processes are visualized through detailed diagrams.

Chemical Properties of this compound

This compound, also known as hexyl (E)-2-methylbut-2-enoate, is an organic compound with applications in the fragrance and flavor industries.[1] It is characterized by a pleasant, sweet-green, and oily-herbaceous odor.[1] The following table summarizes its key chemical and physical properties.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₂₀O₂ | [2][3][4][5] |

| Molecular Weight | 184.2753 g/mol | [2][5][6] |

| IUPAC Name | hexyl (E)-2-methylbut-2-enoate | [2][7] |

| CAS Number | 16930-96-4 | [2][4] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 108 °C at 16 mmHg, 234.8 °C at 760 mmHg | [1][6][8] |

| Melting Point | -7.66 °C (estimated) | [9] |

| Density | 0.894 g/mL at 25 °C | [1][4] |

| Refractive Index | 1.446 at 20 °C | [1] |

| Solubility | Insoluble in water; soluble in alcohol and oils.[1][8] | [1][8] |

| Flash Point | 209 °F (98.3 °C) | [1][6] |

| LogP | 4.263 (estimated) | [1] |

| SMILES | CCCCCCOC(=O)C(=CC)C | [7][10] |

| InChI Key | JTCIUOKKVACNCK-BJMVGYQFSA-N | [2][4][5] |

Chemical Structure

This compound is the ester of hexyl alcohol and tiglic acid. The "tiglate" designation indicates the (E)-isomer, or trans-configuration, of the double bond in the 2-methylbut-2-enoate portion of the molecule.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not extensively documented in readily available literature. However, general methods for the synthesis of similar esters and analytical techniques for their characterization can be applied.

General Synthesis of Tiglate Esters

A common method for the synthesis of esters is the Fischer esterification, which involves the reaction of a carboxylic acid (tiglic acid) with an alcohol (hexanol) in the presence of an acid catalyst. A more specific method for synthesizing angelates and tiglates involves the reaction of an alcohol with an acid chloride in the presence of a base.

Analytical Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard technique for the identification and quantification of volatile compounds like this compound, often used in the analysis of essential oils and fragrance compositions. While a specific, validated protocol for pure this compound is not provided, the following outlines a typical experimental setup based on the analysis of matrices containing this compound.

Table 2: Typical GC-MS Parameters for this compound Analysis

| Parameter | Typical Value/Condition |

| Column | HP-5MS (5% Phenyl-methylpolysiloxane) or similar non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Injector Temperature | 250 - 280 °C |

| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) |

| Oven Temperature Program | Initial temperature of 40-60 °C, ramped to 250-280 °C at a rate of 3-10 °C/min |

| Ion Source Temperature | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole |

| Scan Range | 40-500 amu |

Biological Activity and Signaling Pathways

Currently, there is a lack of specific data in the public domain regarding the signaling pathways directly modulated by this compound. Its primary documented biological relevance is in the context of fragrance and flavor applications. Safety assessments have been conducted, and it is not considered to be a skin sensitizer. Any further information on its biological mechanism of action would require dedicated toxicological and pharmacological studies.

Conclusion

This technical guide has summarized the key chemical properties and structural information for this compound. While it is a well-characterized compound in terms of its physical and chemical attributes, further research is needed to elucidate its specific biological activities and any potential interactions with cellular signaling pathways. The provided generalized experimental protocols offer a starting point for researchers interested in the synthesis and analysis of this compound.

References

- 1. Page loading... [wap.guidechem.com]

- 2. aromadb.cimapbioinfo.in [aromadb.cimapbioinfo.in]

- 3. Gas chromatography – Mass spectrometry (GC-MS) profiling reveals newly described bioactive compounds in Citrullus colocynthis (L.) seeds oil extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Activation of PKC supports the anticancer activity of tigilanol tiglate and related epoxytiglianes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. juniperus.org [juniperus.org]

- 6. mdpi.com [mdpi.com]

- 7. This compound [webbook.nist.gov]

- 8. Development and Validation of a Gas Chromatography‐Mass Spectrometry Method for the Determination of Fentanyl and Butyryl Fentanyl in Oral Fluid - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. JSM Central || Article Info [jsmcentral.org]

Hexyl tiglate CAS number and IUPAC name

CAS Number: 16930-96-4

IUPAC Name: hexyl (E)-2-methylbut-2-enoate[1]

This technical guide provides an in-depth overview of hexyl tiglate, a volatile ester found in various natural sources and utilized in the flavor and fragrance industry. The document is intended for researchers, scientists, and professionals in drug development, offering a summary of its chemical properties, synthesis, analytical methods, and known biological roles.

Physicochemical and Spectroscopic Data

This compound is a colorless liquid with a characteristic fresh, green, and fruity aroma.[2][3] Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C11H20O2 | [4][5] |

| Molecular Weight | 184.28 g/mol | [2][4][5] |

| Boiling Point | 230.32 °C | [1] |

| Flash Point | 108.00 °C (226.00 °F) | [4] |

| Specific Gravity | 0.8890 - 0.8990 @ 25.00 °C | [4] |

| Refractive Index | 1.4390 - 1.4480 @ 20.00 °C | [4] |

| Solubility | Insoluble in water; soluble in alcohol and oils. | [6] |

Synthesis and Experimental Protocols

Synthesis of this compound

A standard method for the synthesis of this compound is through the Fischer esterification of tiglic acid with hexanol, typically in the presence of an acid catalyst.

Experimental Protocol:

-

Reactant Preparation: Equimolar amounts of tiglic acid and hexanol are dissolved in a suitable solvent, such as toluene.

-

Catalyst Addition: A catalytic amount of a strong acid, for example, p-toluenesulfonic acid, is added to the reaction mixture.

-

Reaction Conditions: The mixture is heated under reflux with continuous removal of water, often using a Dean-Stark apparatus, to drive the equilibrium towards the formation of the ester.

-

Monitoring: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled and washed with a sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine. The organic layer is then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude this compound is purified by fractional distillation under vacuum.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the primary analytical technique for the identification and quantification of this compound in volatile samples.

Experimental Protocol:

-

Sample Preparation: Samples, such as essential oils or reaction mixtures, are diluted in a volatile solvent like hexane (B92381) or dichloromethane (B109758) to a concentration of approximately 10 µg/mL.[7]

-

Injection: A small volume (typically 1 µL) of the prepared sample is injected into the GC inlet, which is maintained at a high temperature (e.g., 250 °C) to ensure rapid volatilization.

-

Chromatographic Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column (e.g., DB-5MS). The temperature of the column is gradually increased (temperature programming) to separate the components based on their boiling points and interactions with the stationary phase.

-

Mass Spectrometry: As the separated components elute from the column, they enter the mass spectrometer. Here, they are ionized (typically by electron impact), and the resulting charged fragments are separated based on their mass-to-charge ratio.

-

Data Analysis: The resulting mass spectrum for each component is compared with a reference library (e.g., NIST Mass Spectral Library) for identification. The retention time from the gas chromatogram provides an additional layer of confirmation.

Biological Activity and Potential Applications

The biological activity of this compound is not as extensively studied as some other natural esters. However, existing research points to its roles in chemical ecology and its applications in the fragrance industry.

Olfactory Response and Fragrance: this compound is valued for its fresh, green, and fruity aroma, making it a component in various fragrances.[3] Its scent is perceived through the interaction with olfactory receptors in the nasal cavity. While the specific receptors that bind to this compound have not been fully characterized, the general mechanism of olfaction involves the binding of volatile molecules to G-protein coupled receptors, leading to a signaling cascade that results in the perception of smell.

Pheromonal Activity: Esters are common components of insect pheromones. While hexyl decanoate (B1226879) has been identified as a trail pheromone in a species of stingless bee, the specific role of this compound as a pheromone is an area for further investigation.[8] Its presence in various plants suggests it may play a role in plant-insect interactions.

Natural Occurrence: this compound has been identified as a volatile component in the essential oils of several plants, including various species of Artemisia and Pelargonium graveolens (rose geranium).[5] In these plants, it likely contributes to the overall scent profile and may be involved in defense mechanisms or attracting pollinators.

Potential Antimicrobial and Anti-inflammatory Activity: While there is limited specific data on this compound, many essential oils containing esters have demonstrated antimicrobial and anti-inflammatory properties. Further research is needed to determine if this compound itself possesses such activities. Standard protocols for assessing antimicrobial activity include agar (B569324) diffusion assays and broth microdilution methods.[9][10]

Signaling and Workflow Diagrams

The following diagrams illustrate the generalized workflow for the analysis of this compound and a plausible signaling pathway for its perception by olfactory receptors.

References

- 1. akjournals.com [akjournals.com]

- 2. Perceptual constancy for an odor is acquired through changes in primary sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 3. perfumersupplyhouse.com [perfumersupplyhouse.com]

- 4. Olfactory Receptor Responses to Pure Odorants in Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. This compound [webbook.nist.gov]

- 7. uoguelph.ca [uoguelph.ca]

- 8. Hexyl decanoate, the first trail pheromone compound identified in a stingless bee, Trigona recursa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Establishment of a protocol for testing antimicrobial activity in southern African macroalgae - PubMed [pubmed.ncbi.nlm.nih.gov]

The Botanical Occurrence of Hexyl Tiglate: A Technical Guide for Researchers

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

Hexyl tiglate is a volatile ester that contributes to the characteristic aroma of various plants and their essential oils. Its presence is of interest to researchers in fields ranging from phytochemistry and pharmacognosy to flavor and fragrance science. This technical guide provides a comprehensive overview of the natural sources of this compound in the plant kingdom, detailing its concentration in various species. Furthermore, this document outlines detailed experimental protocols for the extraction and quantification of this compound and presents a putative biosynthetic pathway for its formation in plants.

Natural Sources and Quantitative Data

This compound has been identified as a volatile component in a number of plant species, often as a minor constituent of their essential oils. The concentration of this compound can vary significantly depending on the plant species, geographical location, and the specific part of the plant being analyzed. A summary of the reported quantitative data for this compound in several plant species is presented in Table 1. Notably, Gardenia jasminoides has been reported to contain a relatively high concentration of this compound.

| Plant Species | Family | Plant Part | Concentration of this compound | Reference(s) |

| Gardenia jasminoides | Rubiaceae | Flowers | 2.39 - 3,422.36 µg/L | [1][2] |

| Lavandula angustifolia | Lamiaceae | Flowers | 0.08% - 0.3% | [3][4] |

| Hamamelis virginiana | Hamamelidaceae | Leaves & Bark | Trace - 0.02% | [5][6] |

| Artemisia annua | Asteraceae | Aerial Parts | Trace | |

| Lonicera japonica | Caprifoliaceae | Flowers | Trace | |

| Pelargonium graveolens | Geraniaceae | Essential Oil | Present (unquantified) | [7] |

Table 1: Quantitative and qualitative data on the occurrence of this compound in various plant species.

Experimental Protocols

The isolation and quantification of this compound from plant matrices typically involve extraction of the volatile compounds followed by chromatographic analysis. The following protocols provide detailed methodologies for these procedures.

Extraction of Volatile Compounds from Plant Material

The choice of extraction method is critical and depends on the nature of the plant material and the research objectives. Three common and effective methods are detailed below.

This method is suitable for extracting essential oils from fresh or dried plant material.[5][8][9][10][11]

-

Apparatus:

-

Clevenger-type steam distillation apparatus

-

Heating mantle

-

Round-bottom flask (size dependent on sample amount)

-

Condenser

-

Collection vessel (separatory funnel)

-

Deionized water

-

-

Procedure:

-

Weigh a suitable amount of fresh or dried plant material (e.g., 100-500 g of Lavandula angustifolia flowers).[9]

-

Place the plant material into the round-bottom flask of the Clevenger apparatus.

-

Add deionized water to the flask until the plant material is fully submerged.[9]

-

Set up the steam distillation apparatus, ensuring all joints are properly sealed.

-

Begin heating the flask to boil the water and generate steam. The steam will pass through the plant material, volatilizing the essential oils.[8][11]

-

The steam and essential oil vapor mixture will travel to the condenser, where it will cool and liquefy.[5]

-

Collect the distillate, which will consist of an aqueous layer (hydrosol) and an upper layer of essential oil, in the separatory funnel.[8]

-

Continue the distillation for a predetermined time (e.g., 2-4 hours) or until no more oil is collected.[5]

-

After distillation, allow the collected liquid to cool to room temperature and separate the essential oil layer from the hydrosol.

-

Dry the collected essential oil over anhydrous sodium sulfate (B86663) to remove any residual water.

-

Store the essential oil in a sealed, dark glass vial at 4°C until analysis.

-

This method is useful for extracting a broader range of volatile and semi-volatile compounds.

-

Apparatus:

-

Soxhlet extractor or glassware for maceration

-

Heating mantle (for Soxhlet)

-

Rotary evaporator

-

Organic solvent (e.g., hexane (B92381), dichloromethane, or ethanol)

-

Filter paper

-

-

Procedure (Maceration):

-

Weigh a known amount of dried and ground plant material (e.g., 20 g of Hamamelis virginiana leaves).

-

Place the plant material in a flask and add a suitable volume of solvent (e.g., 200 mL of hexane) to completely cover the material.

-

Seal the flask and allow it to stand at room temperature for a specified period (e.g., 24-48 hours), with occasional agitation.

-

Filter the mixture to separate the extract from the plant residue.

-

Concentrate the extract using a rotary evaporator at a controlled temperature (e.g., 40°C) to remove the solvent.

-

The resulting oleoresin or absolute can be redissolved in a smaller volume of a suitable solvent for analysis.

-

HS-SPME is a solvent-free method ideal for analyzing the volatile profile of fresh plant material with minimal sample preparation.[12][13][14][15][16]

-

Apparatus:

-

SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)[14]

-

Headspace vials with septa

-

Heating block or water bath

-

GC-MS system

-

-

Procedure:

-

Place a small, accurately weighed amount of fresh plant material (e.g., 1-5 g of Gardenia jasminoides petals) into a headspace vial.[13]

-

Seal the vial with a septum cap.

-

Place the vial in a heating block or water bath and equilibrate at a specific temperature (e.g., 60°C) for a set time (e.g., 15-30 minutes) to allow volatiles to accumulate in the headspace.[14]

-

Expose the SPME fiber to the headspace of the vial for a defined extraction time (e.g., 30-60 minutes) at the same temperature.[14]

-

After extraction, immediately retract the fiber and insert it into the injection port of the GC-MS for thermal desorption and analysis.

-

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the standard analytical technique for the separation, identification, and quantification of volatile compounds like this compound.[17][18][19][20][21]

-

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer

-

Capillary column (e.g., DB-5ms or HP-5ms)

-

Autosampler (for liquid or SPME injections)

-

Data acquisition and processing software

-

-

Standard Preparation:

-

Prepare a stock solution of a certified reference standard of this compound in a suitable solvent (e.g., hexane or ethanol).

-

Create a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of this compound in the samples.

-

-

GC-MS Parameters (Example for liquid injection):

-

Injector Temperature: 250°C

-

Injection Mode: Split (e.g., 50:1 split ratio) or splitless, depending on concentration.[17]

-

Injection Volume: 1 µL

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Oven Temperature Program:

-

MS Parameters:

-

-

Data Analysis and Quantification:

-

Identify the this compound peak in the sample chromatograms by comparing its retention time and mass spectrum with that of the certified standard.

-

Generate a calibration curve by plotting the peak area of the this compound standard against its concentration.

-

Quantify the amount of this compound in the samples by interpolating their peak areas on the calibration curve.

-

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the extraction and analysis of this compound from a plant source.

References

- 1. researchgate.net [researchgate.net]

- 2. maxapress.com [maxapress.com]

- 3. scribd.com [scribd.com]

- 4. Frontiers | From linoleic acid to hexanal and hexanol by whole cell catalysis with a lipoxygenase, hydroperoxide lyase and reductase cascade in Komagataella phaffii [frontiersin.org]

- 5. Distilling for Lavender Essential Oil - LITTLE LAVENDER FARM [littlelavenderfarm.com]

- 6. Study on the composition of the volatile fraction of Hamamelis virginiana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Steam Distillation for Lavender: How to Extract Essential Oil Like a Pro!" - Down By The River Lavender [downbytheriverlavender.com]

- 9. How to Distill Lavender Essential Oils | B&B Family Farm [bbfamilyfarm.com]

- 10. islandlavender.com [islandlavender.com]

- 11. youtube.com [youtube.com]

- 12. HS-SPME-GC-MS Analyses of Volatiles in Plant Populations—Quantitating Compound × Individual Matrix Effects | MDPI [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. Optimization of HS-SPME for GC-MS Analysis and Its Application in Characterization of Volatile Compounds in Sweet Potato - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. vipsen.vn [vipsen.vn]

- 18. An Easy-To-Understand Guide To GCMS Testing For Essential Oils [newdirectionsaromatics.com]

- 19. agilent.com [agilent.com]

- 20. How Experts Determine Essential Oil Purity [innovatechlabs.com]

- 21. areme.co.jp [areme.co.jp]

The Biosynthesis of Hexyl Tiglate in Essential Oils: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexyl tiglate, an ester contributing to the characteristic aroma of various essential oils, is synthesized through a multi-step enzymatic pathway. This technical guide provides an in-depth exploration of the biosynthesis of this compound, detailing the precursor pathways, key enzymes, and regulatory mechanisms. The guide is intended for researchers, scientists, and drug development professionals interested in the production of specialized plant metabolites. It includes a comprehensive overview of the biochemical reactions, quantitative data on enzyme kinetics, detailed experimental protocols for pathway analysis, and visual diagrams of the biosynthetic and experimental workflows.

Introduction

This compound is a volatile organic compound found in the essential oils of numerous plants, contributing to their unique aromatic profiles. It is an ester formed from the alcohol hexanol and the short-chain fatty acid, tiglic acid. The biosynthesis of this ester is a complex process involving two distinct pathways that converge in a final esterification step. Understanding this pathway is crucial for applications in the flavor and fragrance industry, as well as for metabolic engineering efforts aimed at enhancing the production of this valuable compound in plants.

The Biosynthetic Pathway of this compound

The formation of this compound is the result of the convergence of two separate biosynthetic routes: the catabolism of the amino acid isoleucine to produce tiglic acid, and the lipoxygenase (LOX) pathway which generates hexanol from fatty acids. The final step involves the esterification of these two precursors, a reaction catalyzed by an alcohol acyltransferase (AAT).

Biosynthesis of the Tiglic Acid Moiety from Isoleucine

The tiglic acid component of this compound is derived from the catabolism of the branched-chain amino acid, L-isoleucine. This pathway occurs within the mitochondria and involves a series of enzymatic reactions.[1][2]

-

Transamination: The initial step is the removal of the amino group from L-isoleucine, a reaction catalyzed by a branched-chain amino acid aminotransferase (BCAT) . This reaction converts L-isoleucine into (S)-3-methyl-2-oxopentanoate (also known as α-keto-β-methylvalerate).[3][4] In tomato, chloroplastic BCATs (SlBCAT3 and -4) are primarily involved in BCAA synthesis, while mitochondrial BCATs (SlBCAT1 and -2) are thought to function in catabolism.[3]

-

Oxidative Decarboxylation: The resulting α-keto acid undergoes oxidative decarboxylation to form (S)-2-methylbutanoyl-CoA. This reaction is catalyzed by the branched-chain α-keto acid dehydrogenase complex (BCKDC) , a multi-enzyme complex analogous to the pyruvate (B1213749) dehydrogenase and α-ketoglutarate dehydrogenase complexes.[5][6]

-

Dehydrogenation: (S)-2-methylbutanoyl-CoA is then dehydrogenated to form tiglyl-CoA. This step is catalyzed by an acyl-CoA dehydrogenase (ACAD) .[2][7] Tiglyl-CoA is a known intermediate in the metabolism of isoleucine.[8][9]

-

Hydrolysis: Finally, tiglyl-CoA is hydrolyzed to tiglic acid, although the specific hydrolase responsible for this step in the context of this compound biosynthesis in plants is not yet fully characterized.

dot

digraph "Tiglic Acid Biosynthesis" {

graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12];

node [shape=rectangle, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontsize=10, fontcolor="#202124"];

edge [fontname="Arial", fontsize=9, color="#5F6368", fontcolor="#202124"];

Isoleucine [label="L-Isoleucine"];

KetoAcid [label="(S)-3-Methyl-2-oxopentanoate"];

MethylbutanoylCoA [label="(S)-2-Methylbutanoyl-CoA"];

TiglylCoA [label="Tiglyl-CoA"];

TiglicAcid [label="Tiglic Acid"];

Isoleucine -> KetoAcid [label="Branched-chain amino acid\naminotransferase (BCAT)"];

KetoAcid -> MethylbutanoylCoA [label="Branched-chain α-keto acid\ndehydrogenase complex (BCKDC)"];

MethylbutanoylCoA -> TiglylCoA [label="Acyl-CoA dehydrogenase\n(ACAD)"];

TiglylCoA -> TiglicAcid [label="Hydrolase"];

}

Diagram 2: Biosynthesis pathway of Hexanol via the Lipoxygenase Pathway.

Final Esterification Step

The final step in the biosynthesis of this compound is the condensation of tiglic acid (or more likely its activated form, tiglyl-CoA) and hexanol. This esterification reaction is catalyzed by an alcohol acyltransferase (AAT) . AATs are a diverse family of enzymes that play a crucial role in the formation of volatile esters in plants.

dot

```dot

digraph "Hexyl_Tiglate_Formation" {

graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12];

node [shape=rectangle, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontsize=10, fontcolor="#202124"];

edge [fontname="Arial", fontsize=9, color="#5F6368", fontcolor="#202124"];

}

Diagram 4: Workflow for Heterologous Expression and Purification of AAT.

Protocol for Quantification of this compound in Essential Oils by GC-MS

This protocol outlines a general procedure for the quantitative analysis of this compound in an essential oil sample using Gas Chromatography-Mass Spectrometry (GC-MS).[10][11][12][13][14]

Materials:

-

Essential oil sample

-

This compound standard

-

Internal standard (e.g., n-alkane)

-

Solvent (e.g., hexane (B92381) or dichloromethane)

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

GC column suitable for essential oil analysis (e.g., HP-5MS)

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of the this compound standard of known concentration.

-

Prepare a series of calibration standards by diluting the stock solution to different concentrations.

-

Add a known amount of the internal standard to each calibration standard and the essential oil sample.

-

Dilute the essential oil sample in the chosen solvent.

-

GC-MS Analysis:

-

Set up the GC-MS instrument with an appropriate temperature program for the oven, injector, and transfer line.

-

Inject the calibration standards and the prepared essential oil sample into the GC-MS.

-

Acquire the data in full scan mode or selected ion monitoring (SIM) mode for higher sensitivity and selectivity.

-

Data Analysis:

-

Identify the this compound peak in the chromatograms based on its retention time and mass spectrum, confirmed by comparison with the standard.

-

Integrate the peak areas of this compound and the internal standard in each chromatogram.

-

Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the calibration standards.

-

Determine the concentration of this compound in the essential oil sample by using the calibration curve.

dot

```dot

digraph "GCMS_Quantification_Workflow" {

graph [rankdir="TB", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12];

node [shape=rectangle, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontsize=10, fontcolor="#202124"];

edge [fontname="Arial", fontsize=9, color="#5F6368", fontcolor="#202124"];

}

References

- 1. Branched-Chain Amino Acid Metabolism in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Characterization of the branched-chain amino acid aminotransferase enzyme family in tomato - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Lipoic Acid-Dependent Oxidative Catabolism of α-Keto Acids in Mitochondria Provides Evidence for Branched-Chain Amino Acid Catabolism in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Branched-chain alpha-keto acid dehydrogenase complex - Wikipedia [en.wikipedia.org]

- 7. Acyl-CoA Dehydrogenases: Dynamic History of Protein Family Evolution - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Tiglyl-CoA - Wikipedia [en.wikipedia.org]

- 9. P. aeruginosa Metabolome Database: Tiglyl-CoA (PAMDB000433) [pseudomonas.umaryland.edu]

- 10. hrcak.srce.hr [hrcak.srce.hr]

- 11. akjournals.com [akjournals.com]

- 12. azom.com [azom.com]

- 13. leco.co.th [leco.co.th]

- 14. agilent.com [agilent.com]

Hexyl tiglate physical and chemical data

An In-depth Technical Guide to the Physical and Chemical Data of Hexyl Tiglate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical data for this compound. The information is compiled from various scientific sources and is intended to be a valuable resource for researchers, scientists, and professionals in drug development and fragrance chemistry. All quantitative data is summarized in structured tables for ease of reference, and where available, general experimental methodologies are described.

Chemical Identity and Structure

This compound, with the CAS Registry Number 16930-96-4, is the ester formed from hexanol and tiglic acid.[1][2] Its chemical formula is C₁₁H₂₀O₂.[1][2][3][4] The molecule is also referred to by several synonyms, including (E)-Hexyl 2-methylbut-2-enoate, n-Hexyl trans-2-methyl-2-butenoate, and 2-Butenoic acid, 2-methyl-, hexyl ester, (2E)-.[1][5]

| Identifier | Value | Source(s) |

| IUPAC Name | hexyl (E)-2-methylbut-2-enoate | [6] |

| CAS Number | 16930-96-4 | [1][7][8][9] |

| Molecular Formula | C₁₁H₂₀O₂ | [1][2][3][4][7] |

| Molecular Weight | 184.27 g/mol | [3][6][10] |

| InChIKey | JTCIUOKKVACNCK-BJMVGYQFSA-N | [1] |

| SMILES | CCCCCCOC(=O)/C(=C/C)/C | [6] |

Physical Properties

This compound is typically a colorless to pale yellow, clear liquid.[4][7][9] It is known for its characteristic fresh, green, and fruity odor, sometimes described as oily-herbaceous.[4][7][9][11]

| Property | Value | Conditions | Source(s) |

| Appearance | Colorless clear liquid | Ambient | [7][9] |

| Boiling Point | 230.32 °C | @ 760 mm Hg | [5][9][10] |

| 108 °C | @ 16 mm Hg | [7][8] | |

| 90 °C | @ 4 mm Hg | [7][8] | |

| Melting Point | -7.66 °C | (Estimated) | [10] |

| Flash Point | 98 °C (208.4 °F) | Closed Cup | [4] |

| 108 °C (226 °F) | Tag Closed Cup (TCC) | [7][8] | |

| Vapor Pressure | 0.052 mmHg | @ 25 °C (Estimated) | [7][8] |

Chemical and Spectroscopic Properties

This section details properties related to the chemical behavior and analytical characterization of this compound.

| Property | Value Range | Conditions | Source(s) |

| Density | 0.890 - 0.912 g/mL | @ 20 °C | [4] |

| Specific Gravity | 0.889 - 0.899 | @ 25 °C | [7][8] |

| Refractive Index | 1.4410 - 1.4470 | @ 20 °C | [4] |

| 1.439 - 1.448 | @ 20 °C | [7][8][9] | |

| Solubility | Insoluble in water | --- | [4][9][11] |

| Soluble in alcohol and oils | --- | [7][8][9][11] | |

| Water Solubility | 15.2 mg/L | @ 25 °C (Estimated) | [7][10] |

| LogP (o/w) | 4.14 - 4.263 | (Estimated) | [7][8][10] |

| Assay (Purity) | > 94% | GC | [4] |

| 97.00 to 100.00% | --- | [7][8] |

Experimental Protocols

Detailed experimental protocols for determining the specific physical properties of this compound are not commonly published in primary literature, as they follow standard analytical methods. Below are descriptions of the general methodologies used.

Synthesis: Fischer-Speier Esterification

This compound can be synthesized via the Fischer-Speier esterification of hexanol with tiglic acid, typically under acidic conditions.

-

Reactants : Equimolar amounts of n-hexanol and tiglic acid are combined in a suitable solvent (e.g., toluene (B28343) or cyclohexane) to facilitate azeotropic removal of water.

-

Catalyst : A catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA), is added to the reaction mixture.

-

Reaction Setup : The mixture is heated to reflux in a round-bottom flask equipped with a Dean-Stark apparatus to continuously remove the water formed during the reaction, driving the equilibrium towards the ester product.

-

Monitoring : The reaction progress is monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the consumption of the starting materials.

-

Workup and Purification : Upon completion, the reaction mixture is cooled and neutralized with a weak base (e.g., sodium bicarbonate solution). The organic layer is separated, washed with brine, and dried over an anhydrous salt like magnesium sulfate. The solvent is removed under reduced pressure, and the crude this compound is purified by vacuum distillation to yield the final product.

Property Determination Methodologies

-

Gas Chromatography (GC) : Used to determine the purity (assay) of this compound. A sample is vaporized and injected onto the head of the chromatographic column. The sample is transported through the column by the flow of an inert, gaseous mobile phase. The components are separated based on their boiling points and interaction with the column's stationary phase.

-

Refractometry : The refractive index is measured using a refractometer. This value is a dimensionless number that describes how fast light propagates through the material and is a standard measure of purity.

-

Densitometry : Density and specific gravity are determined using a hydrometer or a pycnometer, which measures the mass of a known volume of the liquid at a specific temperature.

-

Flash Point Determination : A closed-cup tester (like a Pensky-Martens or Tag Closed-Cup apparatus) is used to measure the flash point. The sample is heated at a controlled rate, and an ignition source is periodically directed into the vapor space to determine the lowest temperature at which the vapors will ignite.

Biological Interaction and Workflow

The primary biological interaction of this compound in mammals is with olfactory receptors, which accounts for its distinct aroma.[2] In metabolic pathways, as an ester, it is susceptible to hydrolysis by esterase enzymes. This reaction breaks the ester bond, releasing the parent alcohol (n-hexanol) and carboxylic acid (tiglic acid), which can then be further metabolized.[2]

Caption: Enzymatic hydrolysis of this compound into its constituent alcohol and acid.

The general workflow for producing and analyzing this compound in a laboratory setting involves synthesis followed by a series of purification and analytical steps to ensure its identity and purity.

Caption: General laboratory workflow for the synthesis and analysis of this compound.

References

- 1. This compound [webbook.nist.gov]

- 2. This compound | 16930-96-4 | Benchchem [benchchem.com]

- 3. plantaedb.com [plantaedb.com]

- 4. This compound [ventos.com]

- 5. perfumersupplyhouse.com [perfumersupplyhouse.com]

- 6. 2-Butenoic acid, 2-methyl-, hexyl ester, (2E)- | C11H20O2 | CID 637523 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound, 16930-96-4 [thegoodscentscompany.com]

- 8. This compound, 16930-96-4 [thegoodscentscompany.com]

- 9. parchem.com [parchem.com]

- 10. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 11. This compound CAS#: 16930-96-4 [m.chemicalbook.com]

Spectroscopic Profile of Hexyl Tiglate: A Technical Guide

Introduction

Hexyl tiglate ((E)-hexyl 2-methylbut-2-enoate) is an organic ester recognized for its characteristic sweet, fruity, and somewhat green aroma. It is a valuable ingredient in the flavor and fragrance industry. A thorough understanding of its spectroscopic properties is essential for quality control, structural confirmation, and research and development purposes. This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, intended for researchers, scientists, and professionals in drug development and analytical chemistry.

Chemical Structure and Properties

-

IUPAC Name: hexyl (E)-2-methylbut-2-enoate

-

Synonyms: n-Hexyl tiglate, Hexyl (E)-2-methyl-2-butenoate

-

CAS Number: 16930-96-4[1]

-

Molecular Formula: C₁₁H₂₀O₂[1]

-

Molecular Weight: 184.28 g/mol [1]

Spectroscopic Data

The following sections present the key spectroscopic data for this compound. The data is organized into tables for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: 1H NMR Spectroscopic Data of Ethyl Tiglate (90 MHz, CDCl₃) [2]

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 6.88 - 6.81 | m | 1H | Vinylic H |

| 4.30 - 4.07 | q | 2H | O-CH₂ (Ethyl group) |

| 1.86 - 1.73 | m | 6H | Allylic CH₃ and Vinylic CH₃ |

| 1.37 - 1.21 | t | 3H | CH₃ (Ethyl group) |

Table 2: 13C NMR Spectroscopic Data of Ethyl Tiglate (25.16 MHz, CDCl₃) [2]

| Chemical Shift (ppm) | Assignment |

| 168.09 | C=O (Ester) |

| 136.76 | Vinylic C (α) |

| 128.96 | Vinylic C (β) |

| 60.35 | O-CH₂ (Ethyl group) |

| 14.35 | Vinylic CH₃ |

| 14.27 | CH₃ (Ethyl group) |

| 12.01 | Allylic CH₃ |

Infrared (IR) Spectroscopy

As an α,β-unsaturated ester, this compound exhibits characteristic IR absorption bands. The following table summarizes the expected vibrational frequencies.

Table 3: Predicted Infrared (IR) Spectroscopic Data of this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2960-2850 | Strong | C-H stretch (Alkyl) |

| ~1720 | Strong | C=O stretch (α,β-unsaturated ester) |

| ~1650 | Medium | C=C stretch (Vinylic) |

| ~1250, ~1160 | Strong | C-O stretch (Ester) |

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound provides key information about its molecular weight and fragmentation pattern.

Table 4: Mass Spectrometry (MS) Data of this compound

| m/z | Relative Intensity (%) | Assignment (Proposed) |

| 184 | ~5 | [M]⁺ |

| 101 | 100 | [M - C₆H₁₁O]⁺ |

| 83 | ~78 | [C₆H₁₁]⁺ |

| 55 | ~82 | [C₄H₇]⁺ |

| 43 | ~34 | [C₃H₇]⁺ |

| 29 | ~32 | [C₂H₅]⁺ |

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented.

NMR Spectroscopy

-

Sample Preparation:

-

Dissolve 5-25 mg of the sample (for ¹H NMR) or 50-100 mg (for ¹³C NMR) in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.[3]

-

Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.[3]

-

If the solution contains suspended particles, filter it through a small plug of cotton or glass wool in the pipette.[3]

-

Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), if required.

-

Cap the NMR tube securely.

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine.

-

Place the sample into the NMR magnet.

-

Lock onto the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H and ¹³C NMR spectra using appropriate pulse sequences and acquisition parameters.

-

Infrared (IR) Spectroscopy (FTIR-ATR)

-

Sample Preparation:

-

Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

-

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small drop of the liquid this compound sample onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.

-

Lower the press arm to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum of the sample over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

-

Clean the ATR crystal thoroughly after the measurement.

-

Mass Spectrometry (GC-MS)

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane). The concentration should be in the range of 1-100 ppm.

-

-

Data Acquisition:

-

Inject a small volume (typically 1 µL) of the sample solution into the gas chromatograph (GC) inlet.

-

The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The column separates the components of the sample based on their boiling points and interactions with the stationary phase.

-

As the separated components elute from the column, they enter the mass spectrometer (MS).

-

In the MS, the molecules are ionized (typically by electron impact), fragmented, and separated based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion, generating a mass spectrum.

-

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a liquid organic compound like this compound.

Caption: A flowchart illustrating the sample preparation and analysis steps for obtaining NMR, IR, and MS data for this compound.

References

The Biological Activity of Hexyl Tiglate Esters: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the specific biological activities of hexyl tiglate is limited in publicly available scientific literature. This guide synthesizes information on its potential activities based on its chemical properties, the known biological roles of its constituent parts upon hydrolysis, and the activities of structurally related compounds found in natural sources.

Executive Summary

This compound, a simple ester with the characteristic aroma of green and fruity notes, is primarily utilized in the fragrance and flavor industries. While comprehensive pharmacological studies on this compound are scarce, an analysis of its potential metabolic fate and its presence in bioactive essential oils suggests avenues for future research into its biological activities. In biological systems, esters like this compound can be hydrolyzed by esterases into their constituent alcohol and carboxylic acid, in this case, hexanol and tiglic acid. Both of these metabolites have known biological effects. Furthermore, related tiglate esters found in essential oils from plants such as Pelargonium graveolens have been associated with a range of biological activities, including anti-inflammatory and antimicrobial effects. This technical guide provides an in-depth look at the potential biological activities of this compound, drawing from data on its metabolites and related natural products. It includes detailed hypothetical experimental protocols for investigating these activities and visual diagrams to illustrate key pathways and workflows.

Chemical Properties and Metabolism

This compound is the ester formed from hexanol and tiglic acid. Its biological activity in vivo is likely influenced by its hydrolysis into these two components.

Figure 1: Hydrolysis of this compound.

Potential Biological Activities

Based on the biological activities of its hydrolysis products and related compounds, this compound may possess anti-inflammatory and antimicrobial properties.

Anti-inflammatory Activity

Tiglic acid, a hydrolysis product of this compound, and its derivatives have been noted for their anti-inflammatory properties[1]. The mechanism of this activity is not fully elucidated but may be linked to the modulation of inflammatory pathways. Furthermore, essential oils from Pelargonium graveolens, which contain various tiglate esters, have demonstrated anti-inflammatory effects[2].

One potential mechanism for the anti-inflammatory effects of tiglic acid is through its action as an agonist for the Free Fatty Acid Receptor 2 (FFA2), also known as GPR43[1][3][4]. FFA2 is a G protein-coupled receptor (GPCR) that, when activated by short-chain fatty acids like tiglic acid, can initiate signaling cascades that modulate inflammatory responses[3][4][5].

Figure 2: Potential FFA2 Signaling Pathway for Tiglic Acid.

Antimicrobial Activity

Essential oils containing a variety of esters, including tiglates, have been reported to possess antimicrobial properties[2][6][7][8][9]. The lipophilic nature of esters like this compound may facilitate their interaction with microbial cell membranes, potentially disrupting their integrity and function.

Regulation of Gut Hormones

Tiglic acid has been shown to upregulate the expression of Peptide YY (PYY)[1]. PYY is a gut hormone involved in appetite regulation and energy homeostasis[10][11][12][13][14]. This suggests a potential role for this compound, via its hydrolysis to tiglic acid, in metabolic regulation.

Quantitative Data

Table 1: Biological Activities of Pelargonium graveolens Essential Oil (Containing Tiglate Esters)

| Activity | Assay | Result (IC50) | Reference |

| Antioxidant | DPPH | 83.26 ± 0.01 µg/mL | [2] |

| Antioxidant | ABTS | 132.25 ± 0.11 µg/mL | [2] |

| Anti-α-amylase | - | 43.33 ± 0.01 µg/mL | [2] |

| Anti-α-glucosidase | - | 19.04 ± 0.01 µg/mL | [2] |

| Anti-lipase | - | 24.33 ± 0.05 µg/mL | [2] |

| Anti-5-lipoxygenase | - | 39.31 ± 0.01 µg/mL | [2] |

Table 2: Antibacterial Activity of Pelargonium graveolens Essential Oil

| Bacterial Strain | Method | Result (MIC) | Reference |

| Salmonella enterica | Microdilution | 0.57 ± 0.006 mg/mL (MIC50) | [6] |

| Priestia megaterium | Microdilution | 0.680 ± 0.202 mg/mL (MIC50) | [6] |

| Gram-positive strains | Microdilution | 0.333 ± 0.091 mg/mL (MIC50) | [6] |

| Panel of microorganisms | Microdilution | 0.25% to 2% v/v | [2] |

Experimental Protocols

The following are representative, detailed protocols for assessing the potential biological activities of this compound.

In Vitro Anti-inflammatory Activity Assay

This protocol describes the assessment of the anti-inflammatory effects of this compound by measuring its ability to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin (B12071052) solution

-

Lipopolysaccharide (LPS) from E. coli

-

This compound

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Griess Reagent

-

ELISA kits for TNF-α and IL-6

-

96-well cell culture plates

Procedure:

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

-

Cell Seeding: Seed the cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Treatment: Prepare various concentrations of this compound in DMEM. Pre-treat the cells with different concentrations of this compound for 1 hour.

-

Stimulation: After pre-treatment, stimulate the cells with 1 µg/mL of LPS for 24 hours. A vehicle control (DMSO) and a negative control (no LPS) should be included.

-

Nitric Oxide (NO) Measurement: After incubation, collect the cell culture supernatant. Determine the nitrite (B80452) concentration in the supernatant using the Griess reagent according to the manufacturer's instructions.

-

Cytokine Measurement: Measure the concentrations of TNF-α and IL-6 in the cell culture supernatant using specific ELISA kits, following the manufacturer's protocols.

-

Data Analysis: Calculate the percentage inhibition of NO, TNF-α, and IL-6 production by this compound compared to the LPS-stimulated control.

References

- 1. files.core.ac.uk [files.core.ac.uk]

- 2. Chemical Profiling and Biological Activities of Pelargonium graveolens Essential Oils at Three Different Phenological Stages - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Redirecting [linkinghub.elsevier.com]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. biotechnologyjournal.usamv.ro [biotechnologyjournal.usamv.ro]

- 8. Chemical composition and biological activities of polar extracts and essential oil of rose-scented geranium, Pelargonium graveolens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. Regulation of peptide YY homeostasis by gastric acid and gastrin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The role of peptide YY in appetite regulation and obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. PYY peptide YY [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 14. Peptide YY - Wikipedia [en.wikipedia.org]

The Role of Hexyl Tiglate in Plant Defense Mechanisms: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Volatile organic compounds (VOCs) are critical components of plant defense systems, mediating interactions with herbivores, pathogens, and neighboring plants. Among the vast array of plant volatiles, esters represent a significant class of compounds with diverse biological activities. This technical guide provides an in-depth examination of the putative role of hexyl tiglate, a volatile ester, in plant defense mechanisms. While direct research on this compound's defensive functions is emerging, this document synthesizes current knowledge on related volatile esters and outlines experimental frameworks to elucidate its specific contributions. We explore its potential biosynthesis, its direct and indirect defense capacities, and its interaction with key signaling pathways such as the jasmonate and salicylate (B1505791) pathways. Detailed experimental protocols for the analysis of this compound and the investigation of its biological activity are provided, alongside visualizations of relevant signaling cascades and experimental workflows to facilitate future research in this promising area.

Introduction

Plants, being sessile organisms, have evolved a sophisticated arsenal (B13267) of chemical defenses to protect themselves from a myriad of biotic threats, including herbivorous insects and microbial pathogens. A key component of this defense strategy is the production and emission of a diverse blend of volatile organic compounds (VOCs). These airborne chemicals can act directly as toxins or repellents against attackers, or indirectly by attracting the natural enemies of herbivores. Furthermore, VOCs can serve as signaling molecules within the plant and between neighboring plants, priming or inducing defense responses.

Volatile esters are a prominent class of VOCs, often contributing to the characteristic scent of fruits and flowers. Beyond their role in pollinator attraction, there is growing evidence for their involvement in plant defense. This compound, an ester of hexanol and tiglic acid, has been identified as a natural product in the essential oil of plants such as Pelargonium graveolens. While its role in plant defense is not yet extensively characterized, its structural similarity to other known defense-related esters suggests a potential protective function. This guide aims to consolidate the current understanding of volatile esters in plant defense and provide a technical framework for the specific investigation of this compound's role.

Biosynthesis of this compound

The biosynthesis of this compound in plants is presumed to follow the general pathways for the formation of volatile esters. This process involves two main components: the alcohol moiety (hexanol) and the acid moiety (tiglic acid), which is an isomer of angelic acid.

Hexanol moiety: The six-carbon alcohol, hexanol, is likely derived from the lipoxygenase (LOX) pathway, which is a major route for the production of "green leaf volatiles" (GLVs). This pathway is initiated by the oxidative cleavage of fatty acids, such as linoleic or linolenic acid.

Tiglic acid moiety: Tiglic acid is a C5 branched-chain carboxylic acid. Its biosynthesis is thought to originate from the degradation of the amino acid isoleucine.

The final step in the formation of this compound is the esterification of hexanol with tigloyl-CoA, a reaction catalyzed by an alcohol acyltransferase (AAT). These enzymes are known to have broad substrate specificity, allowing for the production of a diverse array of volatile esters. The induction of AAT activity is often linked to plant defense responses, suggesting that the biosynthesis of this compound could be upregulated upon herbivore attack or pathogen infection.

Figure 1: Putative biosynthetic pathway of this compound.

Role in Direct and Indirect Plant Defense

Based on the known functions of other volatile esters, this compound may contribute to both direct and indirect plant defense strategies.

Direct Defense

-

Herbivore Deterrence: Volatile esters can act as repellents to herbivorous insects. The scent of this compound may deter feeding or oviposition by certain insect species.

-

Antimicrobial Activity: Essential oils containing various esters have demonstrated antimicrobial properties. This compound could contribute to the defense against pathogenic fungi and bacteria by inhibiting their growth and proliferation on the plant surface.

Indirect Defense

-

Attraction of Natural Enemies: A key strategy of indirect defense is the recruitment of predators and parasitoids of herbivores. Herbivore-induced plant volatiles (HIPVs), including esters, can serve as cues for these natural enemies to locate their prey. It is plausible that the release of this compound upon herbivory could attract beneficial insects that help to reduce herbivore pressure.

Signaling Pathways in Plant Defense

The production of defense-related volatiles is tightly regulated by a complex network of signaling pathways, primarily orchestrated by the phytohormones jasmonic acid (JA) and salicylic (B10762653) acid (SA).

Jasmonate (JA) Pathway

The JA pathway is typically activated in response to wounding and attack by chewing herbivores. The bioactive form, jasmonoyl-isoleucine (JA-Ile), binds to the COI1 receptor, leading to the degradation of JAZ repressor proteins. This de-repression allows for the expression of JA-responsive genes, including those involved in the biosynthesis of defense compounds and volatiles. The induction of this compound biosynthesis is likely regulated by the JA pathway.

Figure 2: Jasmonate signaling pathway leading to defense responses.

Salicylate (SA) Pathway

The SA pathway is predominantly activated in response to biotrophic pathogens and some piercing-sucking insects. SA accumulation leads to the activation of the transcriptional co-activator NPR1, which in turn induces the expression of Pathogenesis-Related (PR) genes and other defense responses. While the primary role of SA is in pathogen defense, there is significant crosstalk between the JA and SA pathways. In some cases, SA can antagonize the JA pathway, leading to a fine-tuned defense response tailored to the specific attacker. The influence of this compound on the SA pathway, and vice versa, remains an area for future investigation.

Figure 3: Salicylate signaling pathway in plant defense.

Quantitative Data Summary

Currently, there is a lack of specific quantitative data on the role of this compound in plant defense. The following table provides a template for the types of quantitative data that should be collected in future studies to assess its efficacy.

| Parameter | Control (No Treatment) | Herbivore Damage | Pathogen Inoculation | This compound Treatment |

| This compound Emission (ng/g FW/h) | Baseline Level | Increased Level | Variable | N/A |

| Herbivore Feeding Rate (mg/day) | N/A | N/A | N/A | Reduced Rate |

| Insect Oviposition (# eggs) | N/A | N/A | N/A | Reduced Number |

| Fungal Growth (colony diameter, mm) | N/A | N/A | N/A | Reduced Growth |

| Bacterial Growth (CFU/mL) | N/A | N/A | N/A | Reduced Growth |

| JA-responsive Gene Expression (fold change) | 1 | >1 | Variable | >1 |

| SA-responsive Gene Expression (fold change) | 1 | Variable | >1 | Variable |

Experimental Protocols

To investigate the role of this compound in plant defense, a combination of analytical chemistry, bioassays, and molecular biology techniques is required.

Volatile Collection and Analysis

Objective: To quantify the emission of this compound from plants under different conditions.

Methodology:

-

Plant Material: Grow plants in a controlled environment (e.g., growth chamber) to ensure uniformity.

-

Treatments: Apply treatments such as mechanical wounding, herbivore feeding (e.g., Spodoptera littoralis larvae), or pathogen inoculation (e.g., Botrytis cinerea).

-

Volatile Collection: Use a dynamic headspace collection system. Enclose the plant or a single leaf in a glass chamber. A continuous flow of purified air is passed through the chamber, and the outgoing air is trapped on an adsorbent material (e.g., Porapak Q or Tenax TA).

-

Sample Elution: Elute the trapped volatiles from the adsorbent using a suitable solvent (e.g., hexane (B92381) or dichloromethane).

-

GC-MS Analysis: Analyze the eluted samples using Gas Chromatography-Mass Spectrometry (GC-MS) for identification and quantification of this compound. Use an authentic standard for confirmation of identity and for creating a calibration curve for quantification.

Figure 4: Experimental workflow for volatile collection and analysis.

Herbivore Bioassays

Objective: To assess the direct effect of this compound on herbivore behavior and performance.

Methodology:

-

Choice Assays: In a Y-tube olfactometer, give insects a choice between a stream of air carrying the scent of this compound and a control stream of clean air. Record the first choice of the insect.

-

No-Choice Feeding Assays: Treat artificial diet or leaf discs with different concentrations of this compound. Place a single herbivore in a petri dish with the treated food source and measure food consumption and larval weight gain over several days.

-

Oviposition Assays: Treat small plants or leaf surfaces with this compound. Introduce gravid female insects into a cage with treated and control plants and count the number of eggs laid on each.

Antimicrobial Assays

Objective: To determine the antimicrobial activity of this compound.

Methodology:

-

Fungal Growth Inhibition: Incorporate different concentrations of this compound into a fungal growth medium (e.g., Potato Dextrose Agar). Inoculate the center of the plate with a fungal plug and measure the colony diameter after a set incubation period.

-

Bacterial Growth Inhibition: Use a broth microdilution method. Prepare a serial dilution of this compound in a liquid growth medium in a 96-well plate. Inoculate each well with a standardized bacterial suspension. After incubation, measure the optical density to determine the minimum inhibitory concentration (MIC).

Gene Expression Analysis

Objective: To investigate the effect of this compound on the expression of defense-related genes.

Methodology:

-

Plant Treatment: Treat plants with a solution of this compound or expose them to its vapor.

-

RNA Extraction: Harvest leaf tissue at different time points after treatment and extract total RNA.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA.

-

Quantitative PCR (qPCR): Perform qPCR using primers specific for key genes in the JA and SA signaling pathways (e.g., LOX2, AOS, PR1, PDF1.2). Analyze the relative gene expression using a suitable reference gene.

Conclusion and Future Directions

This compound represents a promising but understudied component of the plant chemical defense repertoire. Based on the known roles of other volatile esters, it is hypothesized to contribute to both direct and indirect defense against herbivores and pathogens. Its biosynthesis is likely regulated by stress-induced signaling pathways, particularly the jasmonate pathway.

Future research should focus on validating these hypotheses through rigorous experimentation. This includes:

-

Comprehensive profiling: Identifying the plant species that produce this compound and quantifying its emission in response to a range of biotic stresses.

-

Functional characterization: Conducting detailed bioassays with a variety of herbivores and pathogens to determine its specific biological activities.

-

Mechanistic studies: Elucidating the precise biosynthetic pathway and its regulation, as well as its impact on the JA and SA signaling networks.

A deeper understanding of the role of this compound in plant defense will not only advance our fundamental knowledge of plant-insect and plant-pathogen interactions but may also open new avenues for the development of novel, bio-inspired strategies for crop protection and drug development. The experimental frameworks provided in this guide offer a roadmap for researchers to unravel the defensive functions of this intriguing volatile compound.

A Research Framework for Investigating the Potential Antimicrobial Properties of Hexyl Tiglate

Abstract: Hexyl tiglate (CAS 16930-96-4) is a volatile ester naturally present in various plant essential oils, including those of Lavandula angustifolia (Lavender) and Gardenia jasminoides (Jasmine).[1] While many essential oils containing this compound are known to possess antimicrobial properties, the specific contribution and antimicrobial activity of isolated this compound remain largely uninvestigated.[1] A comprehensive review of the scientific literature reveals a significant knowledge gap, with no published studies providing quantitative data on its efficacy against specific microbial pathogens. This document outlines a proposed research framework to systematically evaluate the potential antimicrobial properties of this compound. It provides a detailed guide on experimental protocols, data presentation, and potential avenues for mechanism-of-action studies, intended to serve as a roadmap for researchers in this area.

Introduction and Rationale

This compound, the ester of hexanol and tiglic acid, is a component of various essential oils recognized for their roles in plant defense.[1] Esters as a chemical class are known contributors to the antimicrobial bioactivity of these oils.[1] However, the bioactivity of an essential oil is the result of a complex synergy between its numerous components. To date, the antimicrobial efficacy of this compound as a standalone compound has not been characterized.

The rising challenge of antimicrobial resistance necessitates the exploration of novel chemical entities for drug development. Natural products and their derivatives, like this compound, represent a promising reservoir of such compounds. A systematic investigation is required to determine if this compound possesses intrinsic antibacterial or antifungal properties, to quantify its potency, and to understand its mechanism of action. This guide presents a structured approach for such an investigation.

Proposed Experimental Protocols

To thoroughly assess the antimicrobial potential of this compound, a multi-stage experimental approach is recommended, progressing from initial screening to quantitative evaluation and determination of cidal activity.

Preliminary Screening: Agar (B569324) Disk Diffusion Assay

This method provides a qualitative assessment of antimicrobial activity and is useful for screening against a broad range of microorganisms.[2][3][4]

-

Microbial Strains: A panel of clinically relevant and standard reference strains should be used, including:

-

Gram-positive Bacteria: Staphylococcus aureus (e.g., ATCC 25923), Bacillus subtilis (e.g., ATCC 6633).

-

Gram-negative Bacteria: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853).

-

Fungi (Yeast): Candida albicans (e.g., ATCC 90028).

-

-

Protocol:

-

Prepare a microbial inoculum suspension equivalent to a 0.5 McFarland standard.

-

Uniformly streak the inoculum across the surface of a Mueller-Hinton agar plate (for bacteria) or Sabouraud Dextrose agar plate (for fungi) using a sterile cotton swab.[4]

-

Prepare sterile filter paper discs (6 mm diameter).

-

Impregnate the discs with known concentrations of this compound (e.g., 1 mg/mL, 5 mg/mL, 10 mg/mL) dissolved in a suitable solvent (e.g., DMSO). A solvent-only disc must be used as a negative control.

-

Place the impregnated discs onto the surface of the inoculated agar plates. A standard antibiotic disc (e.g., Gentamicin for bacteria, Amphotericin B for fungi) should be used as a positive control.

-

Incubate the plates at 37°C for 18-24 hours for bacteria and at 30°C for 24-48 hours for fungi.

-

Measure the diameter of the clear zone of growth inhibition around each disc in millimeters (mm).[4]

-

Quantitative Analysis: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[5] This method provides quantitative data on the potency of the compound.

-

Protocol:

-

In a 96-well microtiter plate, perform serial two-fold dilutions of this compound in appropriate broth media (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). Concentrations may range from 1024 µg/mL down to 2 µg/mL.

-

Add a standardized microbial inoculum to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

-

Include a positive control (broth + inoculum, no compound) and a negative control (broth only) in each plate.

-

Incubate the plates under the conditions described in section 2.1.

-

Determine the MIC by visual inspection for the lowest concentration at which no turbidity (growth) is observed.[5]

-

Determination of Cidal Activity: Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

This assay determines the lowest concentration of a compound required to kill a particular microorganism.

-

Protocol:

-

Following MIC determination, take a small aliquot (e.g., 10 µL) from each well that showed no visible growth.

-

Spot-plate these aliquots onto fresh, antibiotic-free agar plates.

-

Incubate the agar plates as previously described.

-

The MBC or MFC is the lowest concentration that results in no microbial growth on the sub-cultured agar, indicating a ≥99.9% reduction in the initial inoculum.

-

Hypothetical Data Presentation

The quantitative data generated from the proposed experiments should be organized into clear, concise tables for comparative analysis.

Table 1: Hypothetical Zone of Inhibition (ZOI) Data for this compound

| Test Microorganism | This compound (5 mg/mL) ZOI (mm) | Positive Control ZOI (mm) | Negative Control ZOI (mm) |

|---|---|---|---|

| S. aureus ATCC 25923 | 14 | 22 (Gentamicin) | 0 |

| E. coli ATCC 25922 | 11 | 20 (Gentamicin) | 0 |

| P. aeruginosa ATCC 27853 | 0 | 18 (Gentamicin) | 0 |

| C. albicans ATCC 90028 | 16 | 19 (Amphotericin B) | 0 |

Table 2: Hypothetical MIC and MBC/MFC Data for this compound

| Test Microorganism | MIC (µg/mL) | MBC/MFC (µg/mL) | MBC/MIC Ratio |

|---|---|---|---|

| S. aureus ATCC 25923 | 128 | 256 | 2 |

| E. coli ATCC 25922 | 256 | >1024 | >4 |

| P. aeruginosa ATCC 27853 | >1024 | >1024 | - |

| C. albicans ATCC 90028 | 64 | 128 | 2 |

Note: An MBC/MIC ratio of ≤4 is typically considered bactericidal, while a ratio >4 is considered bacteriostatic.

Visualization of Proposed Research Workflow

The logical flow of experiments, from initial screening to detailed mechanistic studies, can be visualized to provide a clear research plan.

Caption: Proposed experimental workflow for evaluating the antimicrobial properties of this compound.

Potential Mechanisms of Action and Further Studies

Should this compound demonstrate significant antimicrobial activity, subsequent research should focus on elucidating its mechanism of action. As an ester and a lipophilic molecule, plausible mechanisms could involve disruption of the microbial cell membrane.

Proposed Further Studies:

-

Cell Membrane Permeability Assays: Using fluorescent dyes like propidium iodide to assess membrane damage.

-

Biofilm Inhibition Assays: Quantifying the ability of this compound to prevent biofilm formation or disrupt established biofilms, which is a key factor in chronic infections.

-

Electron Microscopy (SEM/TEM): Visualizing morphological changes to microbial cells after treatment with this compound to observe effects like cell wall damage or lysis.

The following diagram illustrates a hypothetical signaling pathway disruption, which could be investigated if initial mechanism-of-action studies point towards interference with cellular processes.

Caption: Hypothetical mechanisms of action for this compound targeting membrane integrity or enzymes.

This framework provides a comprehensive and scientifically rigorous approach to closing the existing knowledge gap on the antimicrobial properties of this compound, potentially identifying a novel lead compound for further development.

References

- 1. This compound | 16930-96-4 | Benchchem [benchchem.com]

- 2. microchemlab.com [microchemlab.com]

- 3. singerinstruments.com [singerinstruments.com]

- 4. microbe-investigations.com [microbe-investigations.com]

- 5. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

Hexyl Tiglate: A Pharmaceutical Intermediate Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract